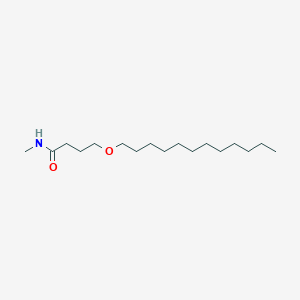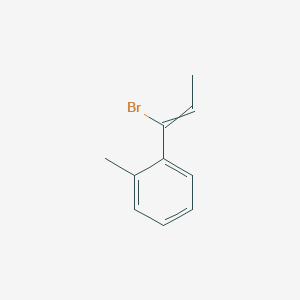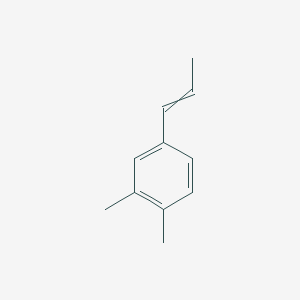
1,2-Dimethyl-4-(prop-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-4-(prop-1-en-1-yl)benzene: is an organic compound with the molecular formula C11H14 . It is a derivative of benzene, characterized by the presence of two methyl groups and a prop-1-en-1-yl group attached to the benzene ring. This compound is also known by its systematic name, 4-Isopropenyl-1,2-dimethylbenzene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-4-(prop-1-en-1-yl)benzene can be synthesized through various methods. One common approach involves the alkylation of toluene with propylene in the presence of a catalyst such as aluminum chloride (AlCl3) . The reaction proceeds under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the Friedel-Crafts alkylation process. This method utilizes toluene and propylene as starting materials, with AlCl3 serving as the catalyst. The reaction is carried out in a reactor under optimized conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-4-(prop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield benzoic acid derivatives , while reduction with NaBH4 can produce alcohols .
Applications De Recherche Scientifique
1,2-Dimethyl-4-(prop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various aromatic compounds and polymers .
Biology: The compound is used in the study of biochemical pathways and enzyme interactions .
Medicine: .
Industry: The compound is utilized in the production of fragrances , flavors , and specialty chemicals .
Mécanisme D'action
The mechanism by which 1,2-Dimethyl-4-(prop-1-en-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors . The compound can undergo electrophilic aromatic substitution reactions, forming intermediates that interact with specific biological pathways . These interactions can modulate various biochemical processes , leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethoxy-4-(prop-1-en-1-yl)benzene: This compound has similar structural features but contains methoxy groups instead of methyl groups.
4-Isopropenyl-1,2-dimethylbenzene: This is another name for 1,2-Dimethyl-4-(prop-1-en-1-yl)benzene, highlighting its structural similarity.
1,2,4-Trimethylbenzene: This compound has three methyl groups attached to the benzene ring, differing from the prop-1-en-1-yl group in this compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties . This uniqueness makes it valuable for various synthetic applications and research studies .
Propriétés
Numéro CAS |
216590-48-6 |
|---|---|
Formule moléculaire |
C11H14 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
1,2-dimethyl-4-prop-1-enylbenzene |
InChI |
InChI=1S/C11H14/c1-4-5-11-7-6-9(2)10(3)8-11/h4-8H,1-3H3 |
Clé InChI |
DCTPSAXRSBGQRB-UHFFFAOYSA-N |
SMILES canonique |
CC=CC1=CC(=C(C=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal](/img/structure/B12570604.png)
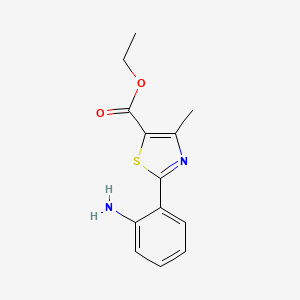
![Acetaldehyde,[(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)amino]-](/img/structure/B12570617.png)
![(4E)-2-phenyl-4-[(5-phenylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12570621.png)
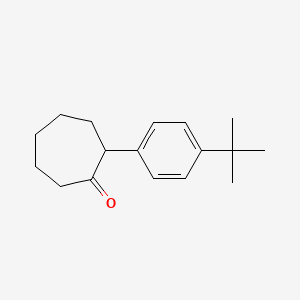
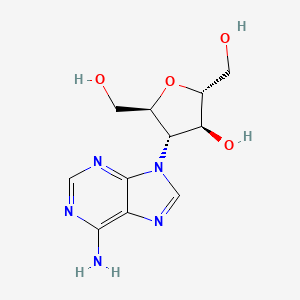
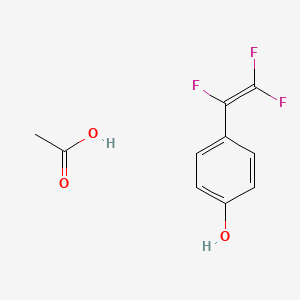
![1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12570654.png)
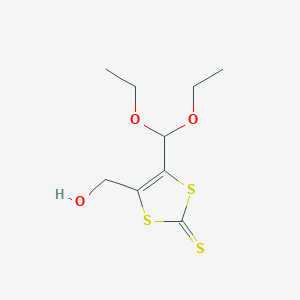
![2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole](/img/structure/B12570662.png)
![3-[Ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride](/img/structure/B12570668.png)
![N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B12570672.png)
